Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate

Description

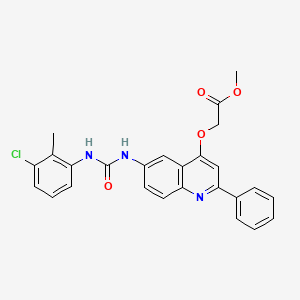

Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a quinoline-based compound featuring a urea substituent at the 6-position of the quinoline core, a phenyl group at the 2-position, and a methyl acetoxy ether at the 4-position. The 3-chloro-2-methylphenyl group on the urea moiety introduces steric and electronic effects that may influence biological activity and solubility.

Properties

IUPAC Name |

methyl 2-[6-[(3-chloro-2-methylphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O4/c1-16-20(27)9-6-10-21(16)30-26(32)28-18-11-12-22-19(13-18)24(34-15-25(31)33-2)14-23(29-22)17-7-4-3-5-8-17/h3-14H,15H2,1-2H3,(H2,28,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBGOBWACCQTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities. The structural formula can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 403.87 g/mol

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant anticancer activity. In a study focusing on similar compounds, it was found that modifications in the quinoline structure could enhance cytotoxicity against various cancer cell lines. This compound is hypothesized to exert its effects through the following mechanisms:

- Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : It is believed to promote programmed cell death in malignant cells, enhancing therapeutic efficacy.

Antimicrobial Activity

Quinoline derivatives have also shown promise as antimicrobial agents. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, although specific data on this compound is limited.

Case Studies

-

Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that compounds structurally similar to this compound resulted in reduced viability and increased apoptosis markers.

Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical Cancer) 10 Cell cycle arrest and apoptosis MCF7 (Breast Cancer) 15 Induction of oxidative stress A549 (Lung Cancer) 12 Inhibition of DNA synthesis - Animal Studies : Animal models treated with similar quinoline derivatives showed significant tumor regression compared to control groups, suggesting a potential for therapeutic use in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Methyl 2-{[2,8-bis(trifluoromethyl)-quinolin-4-yl]oxy}acetate ()

- Core Structure: Quinoline with bis(trifluoromethyl) groups at the 2- and 8-positions.

- Key Differences : Lacks the urea substituent and phenyl group at the 2-position. The electron-withdrawing CF₃ groups enhance metabolic stability but reduce electron density compared to the chloro-methylphenyl group in the target compound.

- Physicochemical Data: Molecular Formula: C₁₄H₉F₆NO₃. Crystal Structure: Dihedral angle between quinoline and phenyl rings = 1.59°, stabilized by intermolecular C–H⋯O hydrogen bonds .

- Synthesis : Utilized CAD-4 diffractometer and SHELX software for structural analysis, indicating robust crystallographic characterization methods .

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ()

- Core Structure: Quinazolinone (dihydroquinazoline) with a 3-methoxyphenyl group.

- Key Differences: The quinazolinone core replaces quinoline, and a thioether linkage is present instead of an oxygen-based ether.

Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ()

- Core Structure : Thiazole-piperazine hybrid with a 3-chlorophenyl urea group.

- Key Differences: Thiazole and piperazine moieties differ from the quinoline core. The urea group is attached to a phenyl ring rather than directly to the heterocycle.

- Synthesis Data :

Functional Group and Reactivity Comparisons

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid ()

- Core Structure: Furo[3,2-h]quinoline fused with a furan ring.

- Key Differences : The acetic acid group replaces the methyl ester, and a 4-methoxyphenyl group is present. The fused furan ring alters π-conjugation and bioavailability.

- Synthesis: Multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid (yield: 68%) .

- Analytical Data :

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid ()

- Core Structure: Dihydroquinolinone with a chloro and phenyl group.

- Key Differences: The 2-oxo group and dihydroquinoline core reduce aromaticity compared to the target compound. The acetic acid moiety enhances solubility.

- Applications : Used in synthesizing therapeutics for cancer and inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Quinoline core construction : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Ureido group introduction : Reaction of an amine intermediate with 3-chloro-2-methylphenyl isocyanate under anhydrous conditions .

- Esterification : Coupling of the phenolic oxygen with methyl bromoacetate via nucleophilic substitution.

- Key considerations : Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C for ureido formation) are critical for yield optimization. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- Methodological Answer :

- NMR : 1H/13C NMR confirms substituent positions (e.g., quinoline protons at δ 8.2–8.5 ppm, ureido NH signals at δ 9.1–9.3 ppm).

- X-ray crystallography : Resolves steric effects of the 2-phenylquinoline moiety and hydrogen-bonding patterns in the ureido group (similar to perchlorate salts in ).

- HRMS : Validates molecular formula (e.g., [M+H]+ expected for C27H23ClN3O4: 512.1245) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the phenolic oxygen.

- Catalysis : Use KI or tetrabutylammonium iodide to facilitate SN2 reactions with methyl bromoacetate.

- Kinetic monitoring : Employ TLC or in situ FTIR to track intermediate consumption. Data from analogous esters ( ) suggest yields improve at 50–60°C with slow reagent addition .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Solubility profiling : Poor aqueous solubility (common with arylquinolines) may skew IC50 values. Use hydrochloride salts (as in ) or DMSO/PEG formulations.

- Assay standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and control for metabolic interference from ester hydrolysis.

- SAR analysis : Compare analogs () to isolate substituent effects (e.g., 3-chloro-2-methylphenyl vs. 4-fluorophenyl on ureido binding) .

Q. How does the compound’s stereoelectronic profile influence its mechanism of action in kinase inhibition studies?

- Methodological Answer :

- Computational modeling : Perform DFT calculations to map HOMO/LUMO orbitals, highlighting the electron-deficient quinoline core’s role in ATP-binding pocket interactions.

- Docking studies : Align the ureido group with kinase hinge regions (e.g., EGFR or VEGFR2) using PyMOL or AutoDock.

- Experimental validation : Pair with mutagenesis (e.g., Ala-scanning of kinase residues) to confirm critical hydrogen bonds .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response variability in cytotoxicity assays?

- Methodological Answer :

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 and Hill slopes.

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates, especially common in ester-containing compounds due to hydrolysis variability.

- Meta-analysis : Compare with structurally related quinolines ( ) to identify trends in chlorine/methyl substituent contributions .

Application in Drug Discovery

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

- Methodological Answer :

- Ester bioisosteres : Replace the methyl ester with amides or heterocycles (e.g., oxadiazoles) to resist esterase cleavage (see for analog comparisons).

- Deuterium incorporation : Substitute labile hydrogens (e.g., benzylic positions) to prolong half-life.

- In vitro microsomal assays : Use liver microsomes (human/rodent) to quantify metabolite formation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.